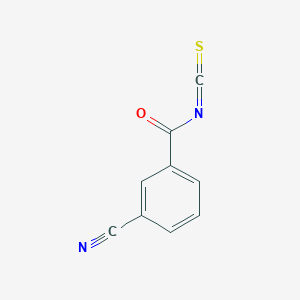

3-Amino-4-isopropoxybenzonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

A study focused on synthesizing and characterizing a binuclear bridged Cr(III) complex using 2-aminobenzonitrile and octanoate ion as ligands. The complex was evaluated for its antimicrobial and antioxidant activities, and DNA-binding properties. It demonstrated moderate to potential activity against tested bacteria and fungi, and larger antioxidant activity compared to the free ligands, suggesting strong DNA binding capability (Govindharaju et al., 2019).

Corrosion Inhibition

Another study investigated the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in 1 M HCl. The derivatives showed excellent inhibition efficiency, with one derivative achieving up to 97.83% efficiency at 100 mg/L concentration. The adsorption of these compounds on the mild steel surface was confirmed via scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX), following the Langmuir adsorption isotherm (Verma et al., 2015).

Antiviral Applications

Research into base pairs with 4-amino-3-nitrobenzonitrile (a compound structurally similar to 3-Amino-4-isopropoxybenzonitrile) highlighted its potential in antiviral applications. The study optimized base pairs of the compound with various nucleobases and proposed new mutagenic modified nucleosides as antiviral prodrugs. These prodrugs' special characteristics appear suitable for clinical use, suggesting a new avenue for antiviral drug development (Palafox et al., 2022).

Polymer Solar Cells Enhancement

In the field of energy, a perfluorinated compound, closely related to 3-Amino-4-isopropoxybenzonitrile, was used as an additive in polymer solar cells (PSCs) to increase power conversion efficiency. The study demonstrated that the additive facilitated ordering of the polymer chains, resulting in higher absorbance, larger crystal size, and enhanced hole mobility, which contributed to an improved fill factor and overall efficiency of the PSCs (Jeong et al., 2011).

Propriétés

IUPAC Name |

3-amino-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRYGMBCMISUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)

![2,4,6-Tribromobenzo[d]thiazole](/img/structure/B1532053.png)